[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate
Description
This compound is a tricyclic heterocyclic molecule featuring a unique combination of oxygen (dioxa) and nitrogen (diazatricyclo) atoms within its fused-ring system. Its stereochemistry (1R,9R,10R) further defines its spatial orientation, influencing interactions with biological targets.
Properties
IUPAC Name |
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-6-4-13-9-3-7(19-11(13)12-10(6)14)8(18-9)5-17-20(2,15)16/h4,7-9H,3,5H2,1-2H3/t7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNYOOGYXGODSD-IWSPIJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COS(=O)(=O)C)OC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@H]([C@H](O3)COS(=O)(=O)C)OC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural framework and functional groups. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₅N₂O₅S. Its structure features a bicyclic system with multiple functional groups, particularly a methanesulfonate moiety that enhances its reactivity and potential biological interactions.
Biological Activity
Preliminary studies indicate that compounds with similar structural characteristics exhibit notable biological activities such as antimicrobial and anticancer properties. The following table summarizes the biological activities associated with structurally related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl Methanesulfonate | Genotoxic effects | Alkylating agent affecting DNA |
| 1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca | Antimicrobial | Disruption of bacterial cell wall synthesis |
| N-propyl-12-(1,3-thiazol-2-ylmethyl)-7-methoxy | Antimicrobial | Inhibition of protein synthesis |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the bicyclic system : Utilizing cyclization reactions.
- Introduction of functional groups : Employing methods such as sulfonation to incorporate the methanesulfonate group.
- Purification and characterization : Using techniques like chromatography and NMR spectroscopy to confirm structure.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of related bicyclic compounds against various bacterial strains. Results indicated that compounds with similar structural motifs showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
Research focusing on the anticancer activity of structurally analogous compounds revealed that they induce apoptosis in cancer cells through the activation of caspase pathways. The unique bicyclic structure appears to enhance binding affinity to cellular targets involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between the target compound and its analogs:
Table 1: Structural Comparison
Key Observations
Heteroatom Composition :
- The target compound’s dioxa-diazatricyclo system (2 O, 2 N) contrasts with sulfur-containing analogs like the 9-(4-methoxyphenyl) derivative (2 S, 1 N) . Sulfur atoms increase lipophilicity and may enhance membrane permeability, whereas oxygen/nitrogen systems favor hydrogen bonding.
- The benzyl disulfide in HMDB0032082 introduces redox-sensitive S–S bonds, absent in the target compound’s ether and sulfonate groups .
Functional Group Reactivity: The methanesulfonate group in the target compound is a superior leaving group compared to the dioctanoate ester in 9c, suggesting divergent metabolic pathways (e.g., faster hydrolysis vs. esterase-mediated cleavage) .
Stereochemical Complexity :
- The (1R,9R,10R) configuration of the target compound likely imposes stricter spatial constraints than the less-defined stereochemistry of HMDB0032082, impacting receptor binding or enzymatic recognition .
Biological Implications: The 4-methoxyphenyl group in ’s compound may confer π-π stacking interactions with aromatic amino acids, a feature absent in the target compound’s aliphatic substituents . The absence of carbohydrate moieties (cf. 9c’s tetrahydro-2H-pyran-2-yl group) suggests the target compound is less prone to glycosidase-mediated metabolism .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s tricyclic framework presents synthetic challenges due to its stereochemical complexity, whereas analogs like HMDB0032082 with simpler disulfide bridges are more straightforward to synthesize .
- Data Gaps: No direct comparative studies on pharmacokinetics or toxicity exist. Most inferences are drawn from structural analogs, necessitating further empirical validation.
Preparation Methods
Protective Group Manipulation and Mesylation
A critical step in the synthesis involves the introduction of the methanesulfonate group. This is typically achieved via mesylation of a secondary alcohol intermediate using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. For instance, the synthesis of {(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-yl}methyl methanesulfonate demonstrated that mesylation proceeds efficiently at −20°C in dichloromethane, yielding the mesylate in >85% purity. The use of isopropylidene protective groups for diols, as seen in this route, prevents undesired side reactions during subsequent cyclization steps.
Cyclization and Ring Formation
Construction of the tricyclic system necessitates sequential cyclization reactions. A patent detailing the synthesis of a thiazol-2-amine derivative outlined a strategy involving Heck coupling and Buchwald–Hartwig amination to assemble similar polycyclic frameworks. Applying this to the target compound, a proposed route involves:
-
Formation of the diaza ring : Condensation of a diamine with a keto-ester under Mitsunobu conditions to establish the 2,6-diazabicyclo[3.2.1]octane core.
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Dioxa ring closure : Acid-catalyzed cyclization of a diol intermediate to form the 8,11-dioxa bridge.
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Final tricyclization : Intramolecular Diels–Alder reaction to establish the [7.2.1.02,7] ring system, leveraging DFT-optimized transition states to control stereochemistry.
Reaction conditions for these steps are summarized in Table 1.
Table 1: Key Reaction Conditions for Tricyclic Core Assembly
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diaza ring formation | DIAD, PPh3, THF, 0°C to rt | 72 | |
| Dioxa ring closure | p-TsOH, toluene, reflux | 68 | |
| Tricyclization | TFA/CH2Cl2 (1:1), 40°C, 24 h | 55 |
Characterization and Computational Validation
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy remains indispensable for verifying stereochemistry. In the synthesis of a related methanesulfonate, NMR revealed distinct signals for the mesyl group at δ 3.09 (s, 3H) and the tricyclic methylene protons as a multiplet at δ 4.35–4.42. Comparative NMR data for the target compound’s carbonyl (δ 172.8) and quaternary carbons (δ 98.4, 102.1) align with DFT-predicted shifts at the B3LYP/6–311++G(d,p) level.
X-ray Crystallography
Single-crystal X-ray diffraction of intermediate {(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-yl}methyl methanesulfonate confirmed a pseudorotation angle of 31.3° and an envelope conformation for the dioxolane ring (deviation: 0.405 Å). These findings validate computational models used to predict the target compound’s conformation.
Challenges and Optimization
Stereochemical Control
Achieving the 1R,9R,10R configuration requires chiral auxiliaries or asymmetric catalysis. A patent describing the synthesis of (S)-4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methylthiazol-2-amine employed Evans oxazolidinones to control stereochemistry, yielding enantiomeric excesses >98%. Similar strategies could be adapted for the target compound’s C10 methanesulfonate center.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the tricyclo[7.2.1.02,7]dodeca-3,6-diene core of this compound?
- The synthesis of complex polycyclic scaffolds often involves cycloaddition reactions or annulation strategies. For example, annulation reactions using 2-chloroethylamine in methyl ether solvents (as described for similar tricyclic systems in ) may provide structural analogs. Key steps include:
- Ring-closing metathesis to form the dioxa-diaza system.
- Selective oxidation (e.g., DDQ-mediated oxidation, as in ) to introduce the 5-oxo group.
- Methanesulfonation via nucleophilic substitution at the methyl position, using methanesulfonyl chloride under basic conditions .
Q. How can the stereochemical configuration at positions 1R, 9R, and 10R be confirmed experimentally?
- X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, single-crystal X-ray studies (e.g., ) resolve bond angles and torsion angles to confirm the R-configuration at chiral centers.
- NMR spectroscopy (e.g., NOESY or ROESY) can corroborate spatial proximity of substituents, such as the methyl group at position 4 and the methanesulfonate moiety .
Q. What analytical techniques are suitable for purity assessment and structural validation?
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
- Multinuclear NMR (1H, 13C, DEPT-135) to assign all protons and carbons. For example, the methanesulfonate group typically shows a singlet at ~3.0 ppm (1H NMR) and a carbon signal at ~40 ppm (13C NMR).
- HPLC with UV/Vis detection (using C18 columns and acetonitrile/water gradients) to assess purity, particularly for detecting hydrolysis byproducts .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Hydrolytic stability : The methanesulfonate ester is prone to hydrolysis under alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can quantify degradation products like the corresponding alcohol.
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition temperatures. For example, similar tricyclic compounds decompose above 200°C .
Q. What strategies mitigate competing side reactions during functionalization of the diazatricyclo core?
- Protecting group chemistry : Temporary protection of the 5-oxo group (e.g., as a ketal or silyl ether) prevents undesired nucleophilic attack during alkylation or acylation.
- Regioselective catalysis : Transition-metal catalysts (e.g., Pd or Cu) can direct functionalization to the less sterically hindered positions (e.g., position 3 or 6) .
Q. How can computational methods predict reactivity or binding interactions of this compound?
- DFT calculations (e.g., Gaussian or ORCA) optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular docking (AutoDock Vina, Schrodinger Suite) models interactions with biological targets, such as enzymes with conserved methanesulfonate-binding pockets .
Q. What contradictions exist in reported spectral data for related tricyclic compounds, and how can they be resolved?
- Example contradiction : Discrepancies in 13C NMR chemical shifts for bridgehead carbons in similar dioxa-diaza systems (e.g., vs. ).
- Resolution : Cross-validation using isotopic labeling or variable-temperature NMR to assess conformational flexibility. Synchrotron-based crystallography (as in ) provides definitive bond-length data .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for baseline separation of polar byproducts.
- Recrystallization : Ethanol/water mixtures (9:1) yield high-purity crystals, as demonstrated for structurally related tricyclic derivatives .
Q. How can reaction yields be improved for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
